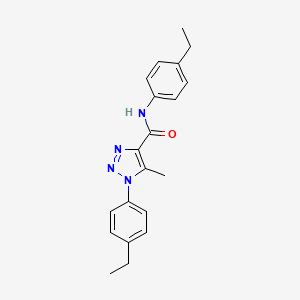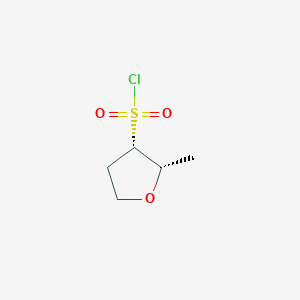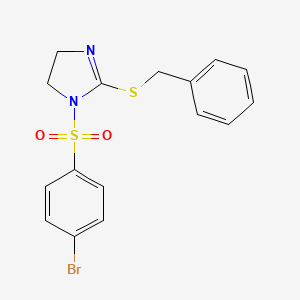![molecular formula C20H26N6O3S B2627456 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946363-89-9](/img/structure/B2627456.png)
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound often explored in advanced chemical research and pharmacology. It is characterized by a pyrazolo[3,4-d]pyrimidin-1-yl core, known for its significant biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound usually involves a multi-step process starting from commercially available reagents. Initially, pyrazolo[3,4-d]pyrimidine is synthesized through the condensation of appropriate aldehydes with hydrazine derivatives. Subsequent steps involve the introduction of methylthio and propylamino groups via selective alkylation and aminolysis reactions. The final stage includes the formation of the benzamide moiety through an amide coupling reaction with 3,4-dimethoxybenzoyl chloride under mild conditions.
Industrial Production Methods
In industrial settings, the production is scaled up using continuous flow synthesis techniques. These methods ensure a high yield and purity of the final product by optimizing reaction times, temperatures, and concentrations through automated control systems.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions including:
Oxidation: It can be oxidized at the methylthio group to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: Halogenation reactions on the benzamide ring can introduce halogens like chlorine or bromine.
Common Reagents and Conditions
Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents like N-bromosuccinimide for substitutions. These reactions are generally performed in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products
Major products from these reactions include sulfoxides, sulfones, dehydrogenated pyrazolo[3,4-d]pyrimidine derivatives, and halogenated benzamides.
Scientific Research Applications
This compound finds extensive applications in several fields:
Chemistry: Used as a precursor in the synthesis of more complex molecular architectures.
Biology: Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl core is known to interact with the active sites of enzymes, inhibiting their activity. Pathways involved may include inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, such as pyrazolopyrimidines without the dimethoxybenzamide moiety, this compound demonstrates enhanced specificity and potency due to its unique structural features. Similar compounds include:
3,4-dimethoxy-N-(2-(pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
6-(methylthio)-4-(amino)-pyrazolo[3,4-d]pyrimidine
The presence of the methylthio and propylamino groups, along with the dimethoxybenzamide moiety, contributes to its distinct biochemical properties, making it a compound of interest in various research fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-5-8-21-17-14-12-23-26(18(14)25-20(24-17)30-4)10-9-22-19(27)13-6-7-15(28-2)16(11-13)29-3/h6-7,11-12H,5,8-10H2,1-4H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFARONFXZCSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine](/img/structure/B2627373.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627378.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)




![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2627388.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627392.png)
![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)
